Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-
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Overview
Description
Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- typically involves the reaction of methanesulfonamide with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:
CH3SO2NH2+Cl3C6H2SO2Cl→CH3SO2NH(C6H2Cl3SO2)+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar structural features.
Sulfanilamide: A well-known sulfonamide used in the development of sulfa drugs.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
Uniqueness
Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- is unique due to the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications and effects.
Properties
CAS No. |
55116-73-9 |
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Molecular Formula |
C7H6Cl3NO4S2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl)sulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H6Cl3NO4S2/c8-4-1-6(10)7(2-5(4)9)16(12,13)3-17(11,14)15/h1-2H,3H2,(H2,11,14,15) |
InChI Key |
HJGANXQOBCDBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)CS(=O)(=O)N |
Origin of Product |
United States |
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